6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone class, known for its diverse biological activities and potential applications in pharmaceuticals. Quinazolinones are characterized by their bicyclic structure, which includes a benzene ring fused to a pyrimidine ring. This specific compound possesses two methoxy groups and a trifluoromethyl group, which significantly influence its chemical reactivity and biological properties.
The synthesis of 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one is reported in various scientific literature, with methods involving reactions of substituted anthranilic acids and other precursors. This compound has been explored for its potential in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents targeting various diseases.
6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one is classified as a heterocyclic organic compound. It falls under the category of quinazoline derivatives, which are known for their pharmacological significance, including anti-cancer, anti-inflammatory, and antimicrobial activities.
The synthesis of 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one can be achieved through several synthetic pathways:
The synthetic route typically involves controlling reaction conditions such as temperature and reagent ratios to optimize yield and purity. The use of stable intermediates allows for easier handling during the synthesis process.
The molecular structure of 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one features:
The molecular formula is C₁₃H₁₂F₃N₃O₂, with a molecular weight of approximately 303.25 g/mol. The presence of fluorine atoms enhances lipophilicity and may improve biological activity.
6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one can participate in various chemical reactions due to its functional groups:
Understanding the reactivity of this compound is crucial for its application in drug design and development. Reaction conditions such as temperature, solvent choice, and catalysts can significantly impact the outcomes.
The mechanism of action for compounds like 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors:
Studies have demonstrated that quinazolinone derivatives exhibit significant activity against various cancer cell lines, indicating their potential as therapeutic agents .
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) are essential for characterization but are not explicitly detailed in available literature.
6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one has potential applications in:
Quinazolin-4(3H)-one derivatives represent a privileged scaffold in medicinal chemistry, with a documented history spanning over six decades. These nitrogen-containing heterocycles first gained prominence with the development of antihypertensive agents like prazosin in the 1970s. Subsequent structural modifications revealed their protean bioactivity, leading to FDA-approved drugs such as the EGFR inhibitor erlotinib for non-small cell lung cancer and the antimalarial agent febrifugine. The core structure’s synthetic versatility allows strategic substitutions at positions 2, 6, and 7, enabling precise modulation of electronic properties, steric bulk, and pharmacokinetic profiles. Early derivatives primarily featured halogen or alkyl groups at the 2-position, but the introduction of methoxy groups at C6 and C7 demonstrated enhanced blood-brain barrier penetration in neuroactive compounds, as seen in anxiolytic derivatives explored in the 1990s [2] [6].
Table 1: Key Therapeutic Milestones of Quinazolinone Derivatives
Time Period | Representative Drug/Compound | Therapeutic Area | Structural Features |
---|---|---|---|
1970s | Prazosin | Hypertension | 2-Piperazinyl, fused quinazoline |
1990s | Erlotinib precursor | Oncology (EGFR) | 6,7-Dimethoxy, anilino at C4 |
2000s | Febrifugine derivatives | Antimalarial | 2-Substituted, 3-position modification |
2010s | 6,7-Dimethoxy-2-(trifluoromethyl) derivatives | Multi-target agents | 2-CF₃, 6,7-dimethoxy |
The specific compound 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one (C₁₁H₉F₃N₂O₃; PubChem CID: 135742363) exemplifies strategic optimization of the quinazolinone core [1]. The 6,7-dimethoxy substitution enhances planarity and promotes π-π stacking interactions with aromatic residues in enzyme binding pockets, while simultaneously improving solubility through weakened crystal lattice energy. Computational analyses reveal that the 2-trifluoromethyl group contributes unique electronic effects: 1) The strong electron-withdrawing nature (-I effect) increases electrophilicity at N3 and C4, enhancing hydrogen-bond acceptor capacity; 2) The CF₃ group’s lipophilicity (π-hydrophobic parameter = 0.88) improves membrane permeability.
Synthetic accessibility underpins its emergence as a pharmacophore. As detailed in patent CN1150948A, a scalable route starts with methyl anthranilate, proceeding through nitration, reduction, and ring closure with urea under acidic conditions [5]. The critical 2-trifluoromethyl group is typically introduced via cyclocondensation of 2-amino-4,5-dimethoxybenzoic acid with trifluoroacetic anhydride or trifluoromethyl-containing building blocks, achieving yields >75% in optimized processes. This synthetic efficiency facilitated rapid exploration of structure-activity relationships (SAR), revealing that the 6,7-dimethoxy/2-CF₃ combination confers superior kinase inhibition (IC₅₀ < 100 nM in EGFR mutants) compared to mono-methoxy or chloro analogs [1] [5].
Table 2: Impact of Substituents on Quinazolinone Bioactivity
Position | Substituent | Key Property Contributions | Biological Consequences |
---|---|---|---|
2 | CH₃ | Moderate lipophilicity | Reduced kinase selectivity |
2 | Cl | Electron-withdrawal | Enhanced cytotoxicity |
2 | CF₃ | Strong -I effect, high lipophilicity | Improved kinase affinity & cell penetration |
6,7 | H | Unmodified planarity | Low DNA intercalation |
6,7 | OCH₃ | Electron-donation, steric guidance | Increased enzyme binding specificity |
Dual-target drug design leverages the inherent polypharmacology of quinazolinones to address complex diseases like cancer and metabolic disorders. The 6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one scaffold exhibits a unique capacity to engage simultaneously with kinase and non-kinase targets. Molecular docking studies indicate that the dimethoxy groups form stable hydrogen bonds with polar residues in ATP-binding pockets (e.g., hinge region of EGFR), while the trifluoromethyl group engages in hydrophobic contacts with allosteric sites on lipid-regulating enzymes like HMG-CoA reductase [1] [3].
This bifunctionality is exemplified in antihyperlipidemic research, where closely related derivatives significantly reduced serum cholesterol (by 38–42%) and triglycerides (by 29–33%) in rodent models – outperforming standard agents like atorvastatin. Crucially, these compounds also elevated HDL levels by 22–25%, a therapeutic outcome rarely achieved with single-target statins [6]. In oncology contexts, the scaffold inhibits parallel signaling pathways: 1) Tyrosine kinase activity (EGFR, VEGFR); 2) DNA topoisomerase I/II, triggering synergistic apoptosis. Such multi-target engagement circumvents compensatory resistance mechanisms observed with selective inhibitors. The physicochemical profile of this compound (LogP ~2.1, polar surface area 65 Ų) aligns with Lipinski’s criteria for oral bioavailability, further supporting its utility as a versatile pharmacophore [3] [6].
Table 3: Dual-Target Activities of 6,7-Dimethoxy-2-(trifluoromethyl)quinazolin-4(3H)-one Derivatives
Biological Target Pair | Therapeutic Application | Potency (IC₅₀ or % Modulation) | Advantages Over Single-Target Agents |
---|---|---|---|
EGFR + Topoisomerase II | Oncology (solid tumors) | 85 nM + 220 nM | Reduced resistance emergence |
HMG-CoA reductase + PPARα | Hyperlipidemia | 42% cholesterol ↓, 22% HDL ↑ | Comprehensive lipid profile correction |
COX-2 + 5-LOX | Inflammation | 78% PGE₂ inhibition, 65% LTB₄ ↓ | Balanced eicosanoid control |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1